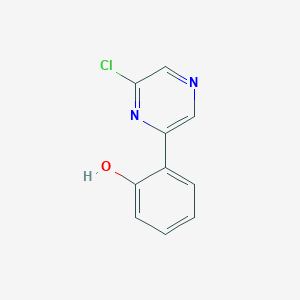

2-(6-Chloropyrazin-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Chloropyrazin-2-yl)phenol is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-(6-Chloropyrazin-2-yl)phenol has been explored for its potential as an antithrombotic agent. A patent describes derivatives of this compound that exhibit significant pharmacodynamic properties, including the ability to inhibit platelet aggregation without notable side effects. Such compounds are valuable in developing treatments for thrombotic disorders, where preventing blood clots is crucial .

Anticancer Research

Recent studies have indicated that compounds similar to this compound can serve as inhibitors for specific kinases involved in cancer progression. For instance, modifications of pyrazine derivatives have shown promise in targeting the PKMYT1 kinase, which is implicated in various cancers. These inhibitors have demonstrated efficacy in preclinical models, suggesting a pathway for developing new cancer therapies .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including Suzuki coupling methods with arylboronic acids. This synthetic flexibility allows researchers to create analogs with varying biological activities, facilitating structure-activity relationship studies .

Case Study 1: Antithrombotic Activity

In a study focusing on the antithrombotic properties of related compounds, researchers evaluated the effects of N-(6-chloro-pyrazin-2-yl)-4-hydroxy derivatives on platelet aggregation. The results indicated that these compounds effectively reduced aggregation induced by collagen, thus demonstrating their potential utility in clinical settings for managing thrombotic conditions .

Case Study 2: Anticancer Inhibition

Another significant study involved the evaluation of pyrazine derivatives as PKMYT1 inhibitors. The findings revealed that specific analogs exhibited enhanced potency against tumor cell lines with CCNE1 amplification. This highlights the potential of this compound and its derivatives in targeted cancer therapy .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| This compound | Antithrombotic | Inhibition of platelet aggregation | |

| Analog 1 | Anticancer | PKMYT1 inhibitor |

Table 2: Synthesis Methods

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | 85 |

| Direct Chlorination | Chlorination of pyrazine derivative | 90 |

Eigenschaften

Molekularformel |

C10H7ClN2O |

|---|---|

Molekulargewicht |

206.63 g/mol |

IUPAC-Name |

2-(6-chloropyrazin-2-yl)phenol |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6-12-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H |

InChI-Schlüssel |

UBUIYLVHLZHQNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=N2)Cl)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.